4-(2-Methoxybenzyl)-1H-pyrazole-3,5-diamine
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Overview
Description
4-(2-Methoxybenzyl)-1H-pyrazole-3,5-diamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxybenzyl)-1H-pyrazole-3,5-diamine typically involves the reaction of 2-methoxybenzyl chloride with a pyrazole derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxybenzyl)-1H-pyrazole-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-(2-Hydroxybenzyl)-1H-pyrazole-3,5-diamine.
Reduction: Formation of this compound with an additional amine group.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-(2-Methoxybenzyl)-1H-pyrazole-3,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methoxybenzyl)-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparison with Similar Compounds
- 4-(2-Hydroxybenzyl)-1H-pyrazole-3,5-diamine
- 4-(2-Methylbenzyl)-1H-pyrazole-3,5-diamine
- 4-(2-Chlorobenzyl)-1H-pyrazole-3,5-diamine
Comparison: 4-(2-Methoxybenzyl)-1H-pyrazole-3,5-diamine is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
4-[(2-methoxyphenyl)methyl]-1H-pyrazole-3,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-16-9-5-3-2-4-7(9)6-8-10(12)14-15-11(8)13/h2-5H,6H2,1H3,(H5,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKMZBAMZOZEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=C(NN=C2N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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